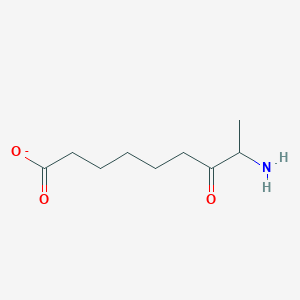

8-amino-7-oxononanoate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H16NO3- |

|---|---|

Peso molecular |

186.23 g/mol |

Nombre IUPAC |

8-amino-7-oxononanoate |

InChI |

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1 |

Clave InChI |

GUAHPAJOXVYFON-UHFFFAOYSA-M |

SMILES |

CC(C(=O)CCCCCC(=O)[O-])N |

SMILES canónico |

CC(C(=O)CCCCCC(=O)[O-])N |

Origen del producto |

United States |

Enzymology Pertaining to 8 Amino 7 Oxononanoate Metabolism

Enzymatic Formation of 8-Amino-7-Oxononanoate

The synthesis of this compound is the first committed step in the biotin (B1667282) biosynthetic pathway. acs.org This crucial reaction is catalyzed by the enzyme this compound synthase.

This compound synthase (AONS), also known as 7-keto-8-aminopelargonate (KAPA) synthase or BioF, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. acs.orgebi.ac.uk It facilitates the decarboxylative condensation of L-alanine and pimeloyl-CoA to generate 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide. acs.orgebi.ac.uknih.gov This enzyme is a member of the transferase family, specifically an acyltransferase. wikipedia.org

In various organisms, the biotin synthesis pathway, including the AONS-catalyzed step, has been a subject of extensive study. While well-characterized in bacteria like Escherichia coli and Bacillus sphaericus, the enzymes in eukaryotes such as plants and fungi are also of significant interest. nih.govnih.gov For instance, in Arabidopsis thaliana, the AONS, named AtbioF, is a cytosolic enzyme. dntb.gov.ua In contrast, the AONS from the extreme thermophile Thermus thermophilus exhibits high thermostability, with an optimal temperature of around 70°C. tandfonline.com

The catalytic mechanism of AONS is a classic example of PLP-dependent enzyme action. ebi.ac.uk The process initiates with the formation of an external aldimine between the enzyme-bound PLP and the L-alanine substrate. ebi.ac.ukacs.org This is followed by the abstraction of the Cα proton of alanine (B10760859) by a conserved active site lysine (B10760008) residue (Lys236 in E. coli), leading to the formation of a quinonoid intermediate. acs.orgacs.orgresearchgate.net

A crucial aspect of the mechanism is the conformational change induced by the binding of the second substrate, pimeloyl-CoA. acs.orgebi.ac.uk This change is essential for the formation of the quinonoid intermediate. acs.org The subsequent step involves a decarboxylative condensation reaction. The acyl-CoA unit attacks the quinonoid intermediate, followed by decarboxylation. researchgate.net The final step is the release of the product, this compound, through transaldimination by the active site lysine. ebi.ac.uk The reaction proceeds with an inversion of configuration at the acylation step and retention of configuration during decarboxylation. ebi.ac.uk

AONS exhibits a high degree of specificity for its substrates. The enzyme strongly prefers L-alanine over D-alanine; the formation of an external aldimine with D-alanine is significantly slower. acs.orgpdbj.orgnih.gov However, the binding of D-alanine is enhanced in the presence of pimeloyl-CoA. acs.orgpdbj.orgnih.gov

Kinetic studies on E. coli AONS have revealed rapid formation of the L-alanine external aldimine. acs.org A lag phase observed upon the addition of pimeloyl-CoA to the preformed L-alanine external aldimine complex suggests that a conformational change is a key kinetic step. acs.orgpdbj.orgnih.gov

The substrate specificity concerning the acyl-CoA donor can vary between species. For example, E. coli BioF can utilize both pimeloyl-acyl carrier protein (ACP) and pimeloyl-CoA, whereas Bacillus subtilis BioF is strictly specific for pimeloyl-CoA. vulcanchem.com The enzyme from Thermus thermophilus has demonstrated broader substrate specificity, showing activity with various acyl-CoAs and amino acids. tandfonline.com

Below is a table summarizing the kinetic parameters of BioF from different organisms.

| Organism | Km (Pimeloyl-CoA) | kcat (min⁻¹) | Reference |

| Escherichia coli | 25 µM | 12.4 | vulcanchem.com |

| Bacillus subtilis | 1.2 µM | 8.7 | vulcanchem.com |

| Streptomyces spp. | 4.8 µM | 15.2 | vulcanchem.com |

This table is interactive. You can sort the columns by clicking on the headers.

The three-dimensional structure of AONS has been determined for several species, including E. coli. nih.gov The enzyme exists as a symmetrical homodimer with a tertiary structure and active site organization similar to other PLP-dependent enzymes. nih.gov The active site is located in a deep cleft. nih.gov A critical lysine residue for PLP binding is situated at the end of this cleft, which also accommodates the pantothenate arm of pimeloyl-CoA. nih.gov A cluster of positively charged residues at the entrance of the cleft is thought to be the binding site for the diphosphate (B83284) group of CoA. nih.gov

High-resolution crystal structures of the E. coli AONS holoenzyme and its complex with the product external aldimine have provided significant insights into the enzyme's dynamics. acs.orgacs.org The binding of the product, AON, induces a rotation of the pyridine (B92270) ring of PLP and a significant conformational change in the C-terminal domain, along with subtle rearrangements in the active site's hydrogen bonding network. acs.orgacs.org

Investigations into Substrate Specificity and Kinetic Parameters of this compound Biosynthetic Enzymes

Enzymatic Transformations of this compound

Following its synthesis, this compound serves as a substrate for the next enzyme in the biotin biosynthetic pathway.

Two key enzymes utilize this compound as a substrate: adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA) and dethiobiotin (B101835) synthase (BioD).

Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA) , also known as 7,8-diaminopelargonic acid (DAPA) synthase, is a PLP-dependent enzyme that catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to this compound, forming 7,8-diaminopelargonic acid. ebi.ac.ukuniprot.orgnih.govdrugbank.com Uniquely, BioA is the only known aminotransferase to utilize SAM as an amino donor. ebi.ac.ukuniprot.orgdrugbank.com The enzyme from E. coli has a kcat of 0.013 s⁻¹ and Km values of 150 µM for SAM and <2 µM for KAPA. acs.org

In some organisms, BioA is part of a bifunctional or even trifunctional protein. For instance, in Arabidopsis, it is fused with dethiobiotin synthase (BioD) to form a single protein, BIO3-BIO1. nih.gov Similarly, in Aspergillus nidulans, the bioDA gene encodes a bifunctional protein. ebi.ac.uk

Dethiobiotin synthase (BioD) catalyzes the formation of the ureido ring of dethiobiotin from 7,8-diaminopelargonic acid and CO2 in an ATP-dependent reaction that also requires magnesium ions. nih.govebi.ac.uk While BioD acts on the product of the BioA reaction, in some organisms, these enzymes are physically linked, suggesting substrate channeling. nih.gov For example, in Arabidopsis, the DAPA intermediate produced by the BioA domain is directly transferred to the BioD active site without being released into the bulk solvent. nih.gov

Analysis of Cofactor Dependencies and Reaction Mechanisms in this compound Conversion

The primary enzyme responsible for the synthesis of this compound (AON) is this compound synthase (AONS), also referred to as 7-keto-8-aminopelargonate synthase (KAPA synthase) or BioF (EC 2.3.1.47). nih.govnih.govwikipedia.org This enzyme catalyzes the first committed step in the biotin biosynthesis pathway. nih.govebi.ac.uk

Cofactor Dependency: AONS is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgebi.ac.ukrsc.org The PLP cofactor is covalently bound to a lysine residue in the active site, forming an internal aldimine. nih.govebi.ac.uk This cofactor is essential for the enzyme's catalytic activity, playing a central role in the amino acid transformation. ebi.ac.ukrsc.org

Reaction Mechanism: The synthesis of 8(S)-amino-7-oxononanoate is achieved through a PLP-dependent decarboxylative condensation of L-alanine with an acyl donor, typically a pimeloyl thioester. nih.govebi.ac.uk The mechanism, which shares similarities with other α-oxoamine synthases, proceeds through several key steps: nih.govebi.ac.uk

External Aldimine Formation: The reaction initiates with the formation of an external aldimine between the amino group of the L-alanine substrate and the enzyme-bound PLP. ebi.ac.uk This step is rapid in the presence of the correct substrate, L-alanine. nih.gov

Quinonoid Intermediate Formation: Following the binding of the second substrate, the pimeloyl thioester, a conformational change is induced in the enzyme. nih.gov This change facilitates the abstraction of the L-alanine Cα-proton by an active site lysine residue (Lys236 in E. coli), leading to the formation of a quinonoid intermediate. nih.govebi.ac.uk

Acylation and Decarboxylation: The quinonoid intermediate then attacks the pimeloyl thioester in an acylation step, which is thought to occur with an inversion of configuration. ebi.ac.uk This is followed by decarboxylation of the alanine moiety, which happens with retention of configuration, to yield a second quinonoid species. ebi.ac.uk

Product Release: Reprotonation of the intermediate and subsequent hydrolysis releases the final product, 8(S)-amino-7-oxononanoate, along with coenzyme A and carbon dioxide. wikipedia.orgebi.ac.uk

Substrate Specificity and Kinetic Findings: Research has revealed differences in the specificity for the pimeloyl acyl chain donor among AONS enzymes from different organisms. While it was long assumed that pimeloyl-CoA was the universal substrate, studies show that the Escherichia coli BioF can utilize either pimeloyl-CoA or pimeloyl-[acyl-carrier protein] (pimeloyl-ACP), with pimeloyl-ACP believed to be the primary physiological substrate. nih.govuniprot.orgproteopedia.org In contrast, genetic and in vitro data have demonstrated that the BioF enzyme from Bacillus subtilis specifically utilizes pimeloyl-CoA and cannot use pimeloyl-ACP. nih.govnih.gov

Kinetic studies on E. coli AONS have provided insights into its substrate affinity and reaction rates.

Table 1: Kinetic Parameters for E. coli this compound Synthase

| Substrate | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Pimeloyl-CoA | K_M | 25 µM | pH 7.5, 30°C | uniprot.org |

| L-alanine | K_M | 0.5 µM | pH 7.5, 30°C | uniprot.org |

| L-alanine | k_1 (aldimine formation) | 2 x 10⁴ M⁻¹s⁻¹ | - | nih.gov |

| D-alanine | k_1 (aldimine formation) | 125 M⁻¹s⁻¹ | - | nih.gov |

The enzyme is competitively inhibited by D-alanine. uniprot.org The significantly slower rate of aldimine formation with D-alanine, which is not a substrate, underscores the stereospecificity of the enzyme. nih.gov

Characterization of Novel Enzymes (e.g., BioU) Involved in Alternative this compound Transformations

While the canonical biotin synthesis pathway involving BioF and BioA is widespread, alternative enzymatic pathways have been discovered. A notable example is the characterization of BioU, a novel enzyme found in some cyanobacteria and archaea. uniprot.orgebi.ac.uk

Function of BioU: BioU is a multifunctional 'suicide' enzyme that participates in an alternative route of biotin synthesis. uniprot.orgebi.ac.ukuniprot.org It catalyzes the formation of (S)-8-amino-7-oxononanoate carbamic acid from (7R,8S)-8-amino-7-(carboxyamino)nonanoate (DAN). uniprot.orguniprot.org This single enzyme's function is equivalent to the combined actions of the canonical BioA (adenosylmethionine-8-amino-7-oxononanoate transaminase) and the first half-reaction of BioD (dethiobiotin synthase). uniprot.orgebi.ac.uk

Reaction and Cofactors: The BioU enzyme catalyzes a series of reactions:

Formation of a covalent conjugate with this compound at a specific lysine residue (Lys124), a reaction that requires NAD(P)H. uniprot.orguniprot.org

Carboxylation of this enzyme-bound intermediate. uniprot.orguniprot.org

Release of the final product, (S)-8-amino-7-oxononanoate carbamic acid, using NAD(P)⁺. uniprot.orguniprot.org

Because the enzyme loses an amino group from its active site lysine in a single turnover, it is classified as a suicide enzyme. ebi.ac.uk It is theorized that the cellular demand for biotin is low enough that this single-turnover mechanism can supply a sufficient amount of the cofactor precursor. uniprot.org

Significance of BioU: The discovery of BioU reveals a streamlined, alternative pathway for a key step in biotin biosynthesis. It demonstrates metabolic diversity and offers a different enzymatic solution to producing biotin precursors, bypassing the need for separate BioA and BioD enzymes for this part of the pathway.

Table 2: Comparison of Canonical and BioU-Mediated Transformation Steps

| Feature | Canonical Pathway | BioU Pathway | Source |

|---|---|---|---|

| Starting Metabolite | This compound (AON) | (7R,8S)-8-amino-7-(carboxyamino)nonanoate (DAN) | uniprot.orgebi.ac.uk |

| Enzymes Involved | BioA (transaminase), BioD (synthase) | BioU (synthase/dehydrogenase) | uniprot.orgd-nb.info |

| Key Cofactors | PLP, S-adenosyl-L-methionine (SAM), ATP | NAD(P)H, NAD(P)⁺ | rsc.orguniprot.orgwiley.com |

| Intermediate Step | Formation of 7,8-diaminononanoate (B1231595) | Formation of a covalent BioU-DAN conjugate | uniprot.orgebi.ac.uk |

| Final Product | Dethiobiotin | (S)-8-amino-7-oxononanoate carbamic acid | uniprot.orgresearchgate.net |

| Enzyme Classification | Transaminase, Synthetase | Suicide Enzyme, Carboxylating Dehydrogenase | uniprot.orgebi.ac.uk |

Biosynthetic and Metabolic Pathways Involving 8 Amino 7 Oxononanoate

The Biotin (B1667282) Biosynthesis Pathway: A Central Role for 8-Amino-7-Oxononanoate

The synthesis of the complex bicyclic structure of biotin is a metabolically demanding process. nih.gov The pathway is highly conserved in its later stages, with this compound serving as a key intermediate. nih.gov The formation and conversion of AON represent the committed steps in the assembly of the biotin molecule.

Precursor Utilization and Initial Enzymatic Steps in this compound Formation

The journey to biotin begins with the synthesis of a pimelate (B1236862) moiety, a seven-carbon dicarboxylic acid that provides the majority of the carbon atoms for the final biotin structure. nih.govrsc.orgplos.org This initial phase can vary significantly among different organisms. rsc.org In bacteria like Escherichia coli, a modified fatty acid synthesis pathway is employed, involving the enzymes BioC and BioH, to produce pimeloyl-ACP (acyl carrier protein). rsc.orgplos.org In contrast, Bacillus subtilis utilizes a different pathway involving oxidative cleavage of fatty acyl chains, catalyzed by enzymes like BioI and BioW, to generate pimeloyl-CoA. rsc.org

The first committed step in the assembly of biotin's heterocyclic rings is the formation of this compound. ebi.ac.ukacs.org This crucial reaction is catalyzed by the enzyme this compound synthase (AONS), also known as 7-keto-8-aminopelargonic acid (KAPA) synthase, encoded by the bioF gene. acs.orgnih.gov AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the decarboxylative condensation of L-alanine with an activated pimelate precursor. ebi.ac.ukacs.orgnih.gov

The specific pimelate precursor utilized by AONS can differ between species. For instance, in E. coli, AONS can use either pimeloyl-CoA or pimeloyl-ACP, with a preference for the latter as the physiological substrate. nih.govuniprot.org Conversely, the AONS from Bacillus subtilis demonstrates a strict specificity for pimeloyl-CoA. nih.govnih.gov This distinction highlights an important evolutionary divergence in the biotin biosynthetic pathway between these two bacterial species. nih.govnih.gov In plants, such as Arabidopsis thaliana, the AONS enzyme, AtbioF, also utilizes pimeloyl-CoA. nih.gov

The enzymatic mechanism of AONS is a well-studied process involving several key steps. ebi.ac.uknih.gov It begins with the formation of an external aldimine between the PLP cofactor and L-alanine. ebi.ac.ukacs.org The binding of the pimeloyl-CoA or pimeloyl-ACP substrate then induces a conformational change in the enzyme, leading to the formation of a quinonoid intermediate. acs.orgnih.gov This is followed by acylation and subsequent decarboxylation, ultimately yielding 8(S)-amino-7-oxononanoate, coenzyme A (or ACP), and carbon dioxide. ebi.ac.ukacs.org

Subsequent Conversion of this compound to Dethiobiotin (B101835) and Biotin

Following its synthesis, this compound undergoes a series of enzymatic transformations to form dethiobiotin and, ultimately, biotin. The next step in the canonical pathway is the conversion of AON to 7,8-diaminononanoate (B1231595) (DAPA). This reaction is catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA), which utilizes S-adenosyl-L-methionine (SAM) as the amino donor. epfl.ch

However, variations in this step exist. For example, the BioA enzyme from Bacillus subtilis cannot use SAM and instead employs lysine (B10760008) as the amino donor. kegg.jp In some cyanobacteria and haloarchaea, the bioA gene is absent and is replaced by a gene encoding BioU, a suicide enzyme that catalyzes the conversion of AON to a DAPA precursor. researchgate.netuniprot.org

The pathway then proceeds with the formation of dethiobiotin (DTB) from DAPA. This reaction is catalyzed by dethiobiotin synthetase (BioD), which facilitates the ATP-dependent insertion of carbon dioxide to form the ureido ring of dethiobiotin. uniprot.org In some organisms, the BioD and BioA functions are combined in a bifunctional protein. uniprot.org

The final step in the biosynthesis is the insertion of a sulfur atom into dethiobiotin to form biotin, a reaction catalyzed by the enzyme biotin synthase (BioB). nih.gov

Comparative Analysis of Biotin Biosynthesis Pathways and this compound Metabolism Across Prokaryotic, Eukaryotic (e.g., Plant, Fungal), and Archaeal Systems

The biosynthesis of biotin, while sharing a conserved core pathway for ring assembly, exhibits remarkable diversity across different domains of life, particularly in the early stages of pimelate synthesis and in the specific enzymes utilized for the conversion of AON.

Prokaryotic Systems: As previously mentioned, bacteria like E. coli and B. subtilis employ different strategies for producing the pimeloyl precursor for AON synthesis. rsc.orgnih.gov Furthermore, the regulation of the biotin operon is well-characterized in bacteria. In E. coli, the bifunctional protein BirA acts as both a biotin ligase and a transcriptional repressor of the bio operon. nih.govresearchgate.net Other bacteria utilize different regulatory proteins, such as BioQ in Mycobacterium smegmatis and BioR in some α-proteobacteria. nih.gov In mycobacteria, the synthesis of biotin is essential for pathogenesis, making this pathway a target for therapeutic agents. nih.govpnas.org

Eukaryotic Systems (Plant and Fungal): Plants and some fungi are capable of synthesizing their own biotin. nih.govpnas.org In plants like Arabidopsis thaliana, the biotin synthesis pathway is compartmentalized. nih.gov The formation of this compound by KAPA synthase (AtbioF) occurs in the cytosol. nih.gov Subsequent steps, including the final conversion to biotin by biotin synthase, are localized in the mitochondria. nih.govpnas.org This spatial separation necessitates the transport of intermediates across mitochondrial membranes. nih.gov In Arabidopsis, the genes encoding the second and third enzymes of the pathway, DAPA aminotransferase (BIO1) and dethiobiotin synthase (BIO3), are found at a bifunctional locus. oup.com In the yeast Saccharomyces cerevisiae, biotin uptake from the environment is a regulated process, but feedback inhibition of transport has been ruled out. nih.gov

Archaeal Systems: Some archaea possess the conserved set of genes (bioF, bioA, bioD, bioB) for biotin synthesis. pnas.org However, as with cyanobacteria, some haloarchaea lack the bioA gene and instead have a gene encoding a protein with a similar function. researchgate.net The regulation of biotin synthesis in archaea is less understood but is thought to involve the BirA regulatory signal in some species. nih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The synthesis of biotin is a tightly controlled process to ensure an adequate supply of this vital cofactor without unnecessary expenditure of cellular resources. nih.gov This regulation occurs at multiple levels, including transcriptional, translational, and allosteric control.

Transcriptional and Translational Control of Genes Encoding this compound Pathway Enzymes

In many bacteria, the genes encoding the enzymes of the biotin biosynthetic pathway, including bioF for AONS, are organized in an operon. nih.gov The transcription of this operon is often regulated by the availability of biotin. In E. coli, the bifunctional protein BirA plays a central role in this regulation. nih.govasm.org When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP, binds to the operator region of the bio operon, repressing transcription. researchgate.net This prevents the synthesis of AON and subsequent intermediates when biotin is readily available.

In other bacteria, different transcriptional regulators are involved. For instance, in Mycobacterium smegmatis, a TetR-family transcriptional factor called BioQ regulates biotin biosynthesis. nih.gov In many α-proteobacteria, a GntR-type transcription factor known as BioR controls the expression of biotin synthesis genes. nih.gov In plants, the regulation of biotin synthesis gene expression is less understood, but evidence suggests that the expression of some genes, like AtBIO2, is influenced by cellular biotin concentration and light/dark cycles.

Allosteric Regulation and Feedback Inhibition Mechanisms Affecting this compound Metabolism

Feedback inhibition is a common regulatory mechanism in metabolic pathways, where the end product inhibits an early enzymatic step. In the context of biotin synthesis, the final product, biotin, is involved in feedback repression at the transcriptional level, as described above. researchgate.netkyoto-u.ac.jp

Direct allosteric regulation of this compound synthase (AONS) by downstream metabolites has also been investigated. The AONS enzyme from E. coli is competitively inhibited by D-alanine, an analog of the L-alanine substrate. uniprot.org Additionally, other substrate and intermediate analogs have been shown to inhibit AONS activity. wikipedia.org

Environmental and Cellular Stress Influences on this compound Pathway Activity

The metabolic pathway leading to the synthesis of this compound, a crucial intermediate in the biosynthesis of biotin, is intricately regulated and highly responsive to a variety of environmental and cellular stress conditions. The activity of this pathway, primarily governed by the enzyme this compound synthase (AONS), can be significantly modulated by factors such as nutrient availability, oxidative stress, and other environmental cues. These influences ensure that the production of biotin precursors aligns with the metabolic state and survival needs of the organism.

Nutrient Availability

The availability of substrates is a primary determinant of the flux through the this compound pathway. The synthesis of this compound is a condensation reaction between L-alanine and a pimeloyl moiety, typically pimeloyl-CoA or pimeloyl-[acyl-carrier-protein] (pimeloyl-ACP). nih.govebi.ac.uknih.gov Consequently, the cellular pools of these precursors directly impact the rate of this compound formation.

In microorganisms like Bacillus subtilis and Escherichia coli, the specificity of AONS for the pimeloyl donor differs, highlighting a key regulatory checkpoint. B. subtilis AONS specifically utilizes pimeloyl-CoA, whereas E. coli AONS can use pimeloyl-ACP. nih.gov This distinction implies that cellular stress conditions affecting fatty acid synthesis (the source of pimeloyl-ACP) or the availability of coenzyme A could have differential effects on this pathway in various bacteria.

Amino acid availability is also a critical factor. frontiersin.org Chronic stress has been shown to alter intestinal amino acid pathways, affecting the concentrations of various amino acids. nih.gov Given that L-alanine is a direct substrate for AONS, any stress-induced depletion or surplus of the cellular L-alanine pool would be expected to directly modulate the synthesis of this compound. In broader terms, amino acid stress can trigger cellular responses like the mTOR signaling pathway, which globally affects anabolic processes, including protein and potentially vitamin synthesis, to conserve resources. frontiersin.orgbiorxiv.org

Oxidative Stress

Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), can have a significant impact on the biotin biosynthesis pathway, including the stability of its intermediates and the function of its enzymes. Biotin itself is susceptible to inactivation by oxidative agents, which can attack the sulfur atom in its structure. This suggests that the intermediates in its synthesis, such as this compound, may also be vulnerable to oxidative damage.

In plants, biotin has been implicated in the response to abiotic stresses, which often involve an oxidative component. Biotin deficiency in Arabidopsis mutants can lead to light-dependent spontaneous cell death, a process often linked to uncontrolled ROS accumulation. Conversely, enhancing biotin synthesis can improve antioxidant responses. For instance, the overexpression of the AtBIO2 gene, which is involved in the final steps of biotin synthesis, was found to be upregulated under carbonate stress. While this effect is downstream of this compound, it points to a coordinated upregulation of the entire pathway, likely including the AONS step, in response to specific environmental and oxidative stressors.

Other Environmental Factors

Furthermore, an analysis of microbial communities in the extreme environment of the Salar de Atacama wetlands showed that the this compound biosynthesis I pathway was overrepresented in the microbiota associated with a specific type of hygrophilic plant. asm.org This finding suggests a possible adaptive upregulation of this pathway in microorganisms thriving under the unique selective pressures of that environment, which include high salinity and aridity.

The following table summarizes research findings on how various stress factors influence the this compound pathway and the broader biotin synthesis pathway.

| Stress Factor | Organism/System | Observed Effect | Research Findings |

| Nutrient Limitation | Bacillus subtilis | Requires pimeloyl-CoA for AONS activity, making it sensitive to factors affecting CoA pools. | B. subtilis BioF (AONS) is unable to use the pimeloyl-ACP produced by E. coli, but becomes functional when pimelic acid is converted to pimeloyl-CoA. nih.gov |

| Nutrient Limitation | Mammalian Cells | Amino acid deprivation can enforce a quiescent-like state, providing protection against other metabolic stresses. | Deprivation of specific amino acids like arginine or leucine (B10760876) can confer broad stress protection. biorxiv.org |

| Oxidative Stress | General | Biotin is susceptible to inactivation by peroxidized fatty acids and UV radiation, likely through free radical attack on the sulfur atom. | The inactivation of biotin by oxidative stress can be partially protected by vitamin E. |

| Carbonate Stress | Arabidopsis thaliana | The gene encoding biotin synthase (AtBIO2) was significantly upregulated under carbonate stress, leading to higher biotin content in overexpressing plants. | This suggests a transcriptional upregulation of the biotin pathway in response to this specific abiotic stress. |

| Low Temperature / Short Light | Pea Sprouts (Pisum sativum) | Biotin content was reduced under these conditions, with a corresponding change in BIO2 gene expression. | This indicates that light and temperature are environmental cues that can regulate biotin synthesis. |

| Extreme Environmental Conditions | Wetland Microbiota (Salar de Atacama) | The this compound biosynthesis I pathway was overrepresented in microbiota associated with strict hygrophiles. | This suggests an adaptive response of the microbial community to the specific environmental pressures of the habitat. asm.org |

Biological Relevance and Physiological Functions of 8 Amino 7 Oxononanoate

The Role of 8-Amino-7-Oxononanoate in Microbial Physiology and Pathogenicity (e.g., Growth, Survival, Virulence)

In the microbial world, the synthesis of this compound is a cornerstone of cellular metabolism, directly impacting growth, survival, and, in many cases, virulence. Since biotin (B1667282) is indispensable for key metabolic processes like fatty acid synthesis, which is vital for building cell membranes, any disruption in its production can severely impair bacterial viability. asm.orgdntb.gov.ua

The pathway is particularly critical for pathogens like Mycobacterium tuberculosis, which is the causative agent of tuberculosis. This bacterium lacks a transport system for scavenging biotin from its host and is therefore entirely dependent on its own de novo synthesis pathway for survival and to establish and maintain chronic infections. asm.orgpnas.orgdntb.gov.ua This dependency makes the enzymes of the biotin pathway, including this compound synthase (AONS), attractive targets for the development of new antibiotics. asm.orgnih.gov Studies on other pathogens, such as Riemerella anatipestifer, have shown that mutants lacking a functional bioF gene exhibit a decreased growth rate, which can be restored by supplementing with biotin. dntb.gov.ua Similarly, in the opportunistic pathogen Pseudomonas aeruginosa, the biotin synthesis pathway is exploited to enhance its infectivity, and the bacterium requires a higher cytosolic concentration of biotin compared to Escherichia coli. nih.gov

Research has also revealed interesting variations in the AON synthesis step among different bacteria. For instance, in E. coli, the AONS enzyme (BioF) can utilize either pimeloyl-acyl carrier protein (ACP) or pimeloyl-CoA as the acyl chain donor. nih.govnih.gov In contrast, the BioF enzyme in Bacillus subtilis is specific for pimeloyl-CoA and cannot use pimeloyl-ACP. nih.gov This highlights the metabolic diversity that exists even within a conserved pathway. The regulation of this pathway is also crucial; in some bacteria, the genes involved, such as bioF, bioA, and bioD, are organized in an operon, allowing for coordinated control of expression. researchgate.net

The significance of the AON pathway extends to microbial community dynamics. In an in vitro poultry cecal model, the biotin biosynthesis pathway starting from AON was identified as a key metabolic route in various bacteria, including Campylobacter jejuni and Clostridium, suggesting its role in microbial competition and niche adaptation. oup.comoup.com

Table 1: Role of this compound Synthesis in Select Bacteria

| Bacterium | Enzyme/Gene | Physiological/Pathogenic Role | Key Findings | References |

|---|---|---|---|---|

| Mycobacterium tuberculosis | AONS (bioF) | Essential for growth and virulence. | Lacks a biotin transporter, making de novo synthesis via AON essential for survival and chronic infection. A key antibiotic target. | asm.org, dntb.gov.ua, pnas.org |

| Pseudomonas aeruginosa | AONS (bioF) | Contributes to infectivity and intra-phagosome persistence. | Physiologically requires a higher level of cytosolic biotin than E. coli. | nih.gov |

| Escherichia coli | AONS (bioF) | Essential for growth (biotin prototrophy). | BioF enzyme can use both pimeloyl-ACP and pimeloyl-CoA as substrates. | nih.gov, nih.gov |

| Bacillus subtilis | AONS (bioF) | Essential for growth (biotin prototrophy). | BioF enzyme is specific for pimeloyl-CoA. | nih.gov |

| Sinorhizobium meliloti | AONS (bioF) | Competitiveness for host nodule colonization. | Identified as a key gene for successful symbiotic association with legumes. | asm.org, nih.gov |

| Riemerella anatipestifer | AONS (bioF) | Essential for normal growth rate. | Deletion of bioF impairs growth, which is rescued by external biotin. | dntb.gov.ua, researchgate.net |

Significance of this compound in Plant Metabolism and Development

Plants, being autotrophic organisms, synthesize their own biotin, and the pathway involving this compound is fundamental to this process. nih.govymdb.ca The first committed step is catalyzed by the cytosolic enzyme this compound synthase (AONS), encoded by the AtbioF gene in the model plant Arabidopsis thaliana. nih.govresearchgate.net The subsequent steps of the pathway, however, occur in the mitochondria, revealing a complex subcellular compartmentalization of biotin synthesis in plant cells. nih.gov

Because the biotin synthesis pathway is essential for plants but absent in mammals, its enzymes are considered prime targets for the development of novel herbicides. ebi.ac.uk Research has validated AONS as a viable herbicide target. researchgate.netnih.gov The application of chemical inhibitors, such as triazolyl phenyl disulfides, to Arabidopsis thaliana leads to the complete inhibition of AONS activity. researchgate.netnih.gov This inhibition results in the accumulation of the substrate L-alanine and ultimately causes the death of the plants. nih.gov Crucially, the herbicidal effects can be reversed by the external application of biotin, confirming that the phytotoxicity is a direct result of blocking the biotin pathway at the AON synthesis step. researchgate.netnih.gov

**Table 2: Research Findings on the Inhibition of this compound Synthase (AONS) in *Arabidopsis thaliana***

| Experimental Approach | Observation | Significance | References |

|---|---|---|---|

| Application of AONS inhibitor (KHG23844) | Complete plant death at an application rate of 250 g/ha. | Demonstrates the essentiality of the AONS-catalyzed step for plant survival. | researchgate.net, nih.gov |

| Biochemical analysis after inhibition | 2.3-fold increase in the accumulation of L-alanine, a substrate of AONS. | Confirms the specific inhibition of the AONS enzyme in vivo. | nih.gov |

| Rescue experiment | Foliar supplement of 1 mM biotin effectively recovered growth in inhibitor-treated plants. | Provides definitive evidence that the observed herbicidal effect is due to biotin starvation. | researchgate.net, nih.gov |

| Genetic analysis | Identification of a single gene (AtbioF / At5g04620) encoding AONS. | Establishes the genetic basis for the first committed step in plant biotin synthesis. | nih.gov |

Contribution of this compound to Fungal Metabolic Networks

The synthesis of this compound is also a feature of many fungal metabolic networks, although there is notable diversity across the kingdom. nih.gov In many filamentous fungi, such as Aspergillus nidulans and Aspergillus niger, the genes required for the conversion of pimeloyl-CoA to biotin are organized into a biosynthetic gene cluster. nih.govresearchgate.netnih.gov This physical linkage of functionally related genes is thought to facilitate their co-regulation and may be an evolutionary adaptation to prevent the accumulation of intermediate compounds. nih.gov

In contrast, the well-studied baker's yeast, Saccharomyces cerevisiae, has an incomplete biotin biosynthesis pathway. wiley.com While it can convert AON (also called KAPA) to biotin, it cannot synthesize AON de novo. asm.orgresearchgate.net Instead, S. cerevisiae relies on a specific transporter, encoded by the BIO5 gene, to take up AON from its environment. ymdb.caoup.com Once inside the cell, AON is converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme adenosylmethionine-8-amino-7-oxononanoate aminotransferase (encoded by BIO3). researchgate.netnih.gov This metabolic arrangement highlights a strategy of external sourcing for pathway intermediates.

Pathogenic fungi also show varied reliance on this pathway. While many fungi can synthesize biotin, some pathogenic species like Candida albicans and Candida glabrata are biotin auxotrophs. wiley.com C. albicans possesses a partial biosynthesis cluster (BIO2-5) that allows it to use precursors like AON (KAPA) if they are available, a capability that may be relevant in polymicrobial environments like the gut where other microbes could provide these intermediates. wiley.com However, in a host environment where such precursors are absent, these pathogens are entirely dependent on scavenging biotin itself. wiley.com

Table 3: this compound Metabolism in Different Fungi

| Fungus | Key Feature of AON Metabolism | Genetic Organization | Significance | References |

|---|---|---|---|---|

| Aspergillus nidulans | De novo synthesis pathway is present. | Genes (bioF, bioDA, bioB) are organized in a physical gene cluster. | Gene clustering likely aids in efficient pathway regulation and function. | nih.gov, researchgate.net |

| Saccharomyces cerevisiae | Cannot synthesize AON; relies on uptake. | Possesses a transporter for AON (BIO5) and enzymes for its conversion (BIO3, BIO4, BIO2). | Demonstrates metabolic adaptation to utilize environmental precursors. | asm.org, ymdb.ca, researchgate.net |

| Candida albicans | Auxotrophic for biotin, but can utilize AON. | Contains a partial biosynthesis gene cluster (BIO2-5) acquired via horizontal gene transfer. | Allows for metabolic flexibility, potentially utilizing precursors from other microbes. | wiley.com |

Interplay of this compound Metabolism in Host-Microbe Interactions (excluding clinical implications)

The metabolic pathway involving this compound plays a significant role in the complex interactions between microbes and their hosts, particularly in symbiotic and competitive contexts. The ability of a microbe to synthesize its own biotin can be a decisive factor in its success at colonizing a host environment. researchgate.net

A classic example is the nitrogen-fixing symbiosis between rhizobial bacteria and leguminous plants. nih.govfrontiersin.organr.fr For bacteria like Sinorhizobium meliloti to establish a successful symbiotic relationship with alfalfa (Medicago species), the ability to colonize the plant's roots and form nodules is paramount. nih.gov Biotin has been identified as a key growth factor for this process. researchgate.net Genome-wide association studies focusing on competitiveness for nodule colonization in a diverse collection of S. meliloti strains identified the gene for this compound synthase (bioF) as one of the genetic determinants associated with competitive success. asm.orgnih.gov This suggests that strains proficient in synthesizing biotin via the AON pathway are better equipped to thrive and establish themselves within the host plant, a critical step for the initiation of nitrogen fixation. asm.org

The metabolic interplay is central to the symbiosis, where the plant provides carbon sources to the bacteria, and the bacteria provide fixed nitrogen to the plant. nih.gov The metabolic state of the bacteria, or bacteroids, within the nodule is finely tuned, and the availability of essential cofactors like biotin, synthesized through the AON pathway, is integral to maintaining the metabolic activity required for nitrogen fixation. researchgate.net Not all rhizobia are biotin prototrophs; some are auxotrophs that depend on the host plant or the soil environment to provide biotin or its precursors, highlighting the diverse metabolic strategies employed in these interactions. researchgate.net

Table 4: Role of this compound Metabolism in Host-Microbe Interactions

| Host | Microbe | Interaction Type | Role of AON/Biotin Synthesis | References |

|---|---|---|---|---|

| Legumes (e.g., Medicago spp.) | Sinorhizobium meliloti | Mutualistic Symbiosis | The bioF gene (encoding AONS) is linked to increased competitiveness for nodule colonization, essential for establishing nitrogen-fixing symbiosis. | asm.org, nih.gov, researchgate.net |

| Poultry (cecal model) | Campylobacter jejuni, Clostridium spp. | Commensal/Competitive | The biotin biosynthesis pathway from AON is an active metabolic route, indicating its importance in nutrient acquisition and competition within the gut microbial community. | oup.com, oup.com |

Molecular Genetics and Systems Biology of 8 Amino 7 Oxononanoate Pathways

Genomic Identification and Characterization of Genes Encoding 8-Amino-7-Oxononanoate Metabolizing Enzymes (e.g., bioF, bioA, bioD, bioB)

The late stage of biotin (B1667282) biosynthesis, which commences with the formation of AON, involves a conserved set of four enzymes encoded by the bioF, bioA, bioD, and bioB genes. nih.govasm.org

bioF : This gene encodes the enzyme this compound synthase (AONS), also known as 7-keto-8-aminopelargonate (KAPA) synthase. nih.govnih.govuniprot.org AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in this part of the pathway: the decarboxylative condensation of L-alanine and a pimeloyl-thioester (like pimeloyl-CoA or pimeloyl-ACP) to produce AON. nih.govacs.orgebi.ac.uk The gene product of bioF has been identified and characterized in numerous organisms, including Escherichia coli, Bacillus subtilis, and Arabidopsis thaliana. nih.govnih.gov While the enzyme's function is conserved, the sequence identity of BioF proteins across different species can be as low as 30-37%. nih.gov

bioA : This gene codes for 7,8-diaminononanoate (B1231595) synthase (DAPA synthase), an aminotransferase that converts AON to 7,8-diaminopelargonic acid (DAPA). nih.govasm.org This enzyme typically utilizes S-adenosyl-L-methionine (SAM) as the amino donor. asm.org However, in some organisms like Bacillus subtilis, the BioA enzyme uses L-lysine instead. nih.gov

bioD : The bioD gene encodes dethiobiotin (B101835) (DTB) synthase, which catalyzes the formation of the ureido ring of dethiobiotin from DAPA and CO2. researchgate.nettandfonline.com

bioB : This gene encodes biotin synthase, the final enzyme in the pathway. researchgate.nettandfonline.com It facilitates the insertion of a sulfur atom to form the thiophane ring of biotin from dethiobiotin. nih.gov

The genomic arrangement of these biotin biosynthesis genes can vary between different bacterial species. For instance, in E. coli, the genes bioA, bioB, bioF, bioC, and bioD form an operon, while bioH is located elsewhere in the genome. asm.org In contrast, the gene arrangement in Bacillus subtilis is W(H)AFDBIorf2. google.com In Pseudomonas aeruginosa, the bioA gene is located far from the bioBFHCD operon. google.com

Table 1: Key Genes in the this compound Pathway

| Gene | Enzyme Encoded | Function in Biotin Biosynthesis | Substrate(s) | Product |

|---|---|---|---|---|

| bioF | This compound synthase (AONS) | Catalyzes the first committed step in the late pathway. nih.gov | L-alanine, Pimeloyl-CoA/ACP | This compound (AON) |

| bioA | 7,8-diaminononanoate synthase (DAPA synthase) | Transamination of AON. nih.gov | This compound, S-adenosyl-L-methionine (SAM) or L-lysine | 7,8-diaminopelargonic acid (DAPA) |

| bioD | Dethiobiotin synthase (DTB synthase) | Forms the ureido ring. researchgate.net | 7,8-diaminopelargonic acid, CO2 | Dethiobiotin (DTB) |

| bioB | Biotin synthase | Forms the thiophane ring. researchgate.netnih.gov | Dethiobiotin, S-adenosylmethionine (SAM) | Biotin |

Gene Expression Profiling and Regulatory Networks Influencing this compound Metabolism

The biosynthesis of biotin, including the steps involving AON, is a tightly regulated process to prevent wasteful energy expenditure, as the synthesis of one biotin molecule consumes approximately 20 ATP equivalents. asm.orgasm.org The expression of the bio genes is primarily controlled at the transcriptional level by repressor proteins that respond to the intracellular concentration of biotin.

Several transcriptional repressors have been identified:

BirA : In E. coli and Staphylococcus aureus, the bifunctional protein BirA acts as both a biotin protein ligase (BPL) and a transcriptional repressor of the biotin biosynthesis genes. nih.gov When intracellular biotin levels are high, BirA binds to biotin and then to the bio operon promoter, inhibiting transcription. researchgate.net

BioR : In many α-proteobacteria, such as Agrobacterium tumefaciens and Brucella melitensis, a GntR-type transcription factor called BioR regulates biotin biosynthesis. asm.orgnih.gov BioR can repress the expression of the bioBFDAZ operon. asm.org In B. melitensis, BioR also acts as a negative autoregulator and represses the biotin transporter BioY. asm.org

BioQ : A TetR family transcriptional factor, BioQ, regulates biotin biosynthesis in Mycobacterium smegmatis and biotin transport in Corynebacterium glutamicum. asm.orgnih.gov

BioX : In Riemerella anatipestifer, a novel XRE-type regulator named BioX negatively regulates biotin metabolism by binding to the promoter region of the bioF gene, thereby inhibiting the transcription of the bioFDA operon. asm.org

These regulatory proteins bind to specific operator sequences within the promoter regions of the bio operons, effectively controlling the metabolic flux through the AON pathway in response to biotin availability.

Targeted Mutagenesis and Genetic Engineering Approaches for this compound Pathway Elucidation

Gene Knockouts : Creating knockout mutants by deleting or disrupting genes like bioF or bioA has confirmed their essential role in biotin biosynthesis. For example, a knockout of the bioF gene in Riemerella anatipestifer led to biotin auxotrophy, which could be complemented by expressing the bioF gene from R. anatipestifer or B. subtilis. asm.org

Site-Directed Mutagenesis : This technique is used to alter specific amino acid residues within an enzyme to investigate their role in catalysis or substrate binding. nih.gov For instance, site-directed mutagenesis of the E. coli this compound synthase (BioF) has been used to study the roles of active site residues like Lys236 in the catalytic mechanism. nih.gov

Promoter Engineering : Modifying the promoter regions of the bio genes can alter their expression levels, helping to identify rate-limiting steps in the pathway.

CRISPR/Cas9 : More recently, CRISPR-based genome editing tools have provided a highly efficient and precise method for targeted mutagenesis. nih.govresearchgate.net This technology can be used to introduce specific mutations, insertions, or deletions into the genes of the AON pathway to study their function in vivo. nih.gov For example, CRISPR/Cas9 has been used to induce mutations in target genes in organisms like Drosophila melanogaster and maize with high efficiency. nih.govresearchgate.net

These genetic manipulation techniques have been crucial for confirming the function of the bio genes, understanding the catalytic mechanisms of the encoded enzymes, and unraveling the complex regulatory networks that govern AON metabolism.

Synthetic Biology Strategies for Repurposing or Enhancing this compound Production or Utilization

Synthetic biology offers powerful strategies to engineer microorganisms for the enhanced production of valuable compounds, including biotin and its precursors like AON.

Pathway Engineering : A key strategy involves introducing and optimizing entire metabolic pathways in host organisms. For example, the oxygen-independent biotin biosynthesis pathway from E. coli was successfully introduced into Saccharomyces cerevisiae, which normally has an oxygen-dependent pathway. nih.gov This required the expression of seven E. coli genes and enabled the engineered yeast to grow anaerobically without biotin supplementation. nih.gov

Enzyme Engineering : The catalytic efficiency of enzymes in the pathway can be improved through directed evolution. For instance, the catalytic efficiency of BioF was increased 14-fold through directed evolution, leading to higher AON production.

Metabolic Engineering for Precursor Supply : Enhancing the supply of precursors is another critical approach. Overexpression of the bioC and bioH genes in E. coli, which are involved in synthesizing the pimelate (B1236862) moiety, resulted in the production of 12.7 g/L of AON.

Overcoming Feedback Inhibition : A significant challenge in overproduction is the natural feedback inhibition of the biosynthetic pathway. nih.gov Engineering strategies aim to bypass this regulation. This can be achieved by mutating the regulatory proteins (like BirA) or their binding sites on the DNA to prevent repression of the bio operon. For example, relieving feedback repression in B. subtilis was a key step in increasing biotin production. researchgate.net

Gene Dosage Optimization : Adjusting the copy number and expression levels of the pathway genes is crucial for maximizing product flux. Adaptive laboratory evolution of an engineered S. cerevisiae strain resulted in a whole-genome duplication and altered gene dosages of the biosynthetic pathway genes, leading to improved growth in biotin-free media. nih.gov

These synthetic and systems biology approaches are paving the way for the development of robust microbial cell factories for the efficient and sustainable production of biotin and its intermediates.

Advanced Research Methodologies for Investigating 8 Amino 7 Oxononanoate Metabolism

Application of Stable Isotope Tracing Techniques for Flux Analysis in 8-Amino-7-Oxononanoate Pathways

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying the flux of metabolites through them. In the context of this compound, which is a key intermediate in biotin (B1667282) biosynthesis, stable isotope tracing can provide critical insights into its production and consumption rates. nih.gov By introducing labeled precursors, such as 13C-labeled alanine (B10760859) or pimeloyl-CoA, into a biological system, researchers can track the incorporation of these isotopes into this compound and downstream metabolites like dethiobiotin (B101835) and biotin. nih.gov This allows for the determination of metabolic fluxes and the identification of potential bottlenecks or regulatory points within the pathway.

Flux balance analysis (FBA), a computational method used to predict metabolic fluxes in a genome-scale metabolic model, can be enhanced by incorporating proteomics data. plos.org This approach has been used to study the metabolism of Mycobacterium tuberculosis under stress conditions. plos.org For example, FBA results have shown a significant increase in biotin synthesis, including the reactions producing this compound, in response to certain antibiotics. plos.org This highlights the importance of this pathway for the bacterium's survival. plos.org Such integrated approaches, combining experimental isotope tracing with computational modeling, are crucial for a comprehensive understanding of the dynamics of this compound metabolism in various organisms. plos.orgnih.gov

Development and Optimization of Coupled Enzymatic Assays for this compound and Related Metabolites

Coupled enzymatic assays are essential tools for the kinetic characterization of enzymes involved in this compound metabolism and for screening potential inhibitors. These assays link the activity of the enzyme of interest, such as this compound synthase (AONS), to a second, easily measurable enzymatic reaction. nih.gov For instance, a continuous spectrophotometric assay for AONS has been developed where the production of Coenzyme A (CoA) is coupled to the reduction of NAD+ by pyruvate (B1213749) dehydrogenase. nih.govresearchgate.net This allows for real-time monitoring of AONS activity by measuring the increase in NADH absorbance. nih.gov

These assays have been instrumental in studying the kinetics and substrate specificity of AONS from various organisms. acs.orgnih.gov For example, kinetic studies using a coupled assay revealed that the formation of the external aldimine with L-alanine is a rapid step in the AONS reaction mechanism. acs.orgnih.gov Furthermore, these assays can be adapted for high-throughput screening to identify inhibitors of AONS, which is a potential drug target in pathogenic bacteria. nih.govnih.gov Optimization of these assays involves careful selection of the coupling enzyme, determination of optimal substrate concentrations, and validation of the assay's linearity and sensitivity. nih.gov

Genetic Screens and High-Throughput Approaches for Identifying Regulators or Inhibitors of this compound Metabolism

Genetic screens and high-throughput approaches are powerful methods for identifying genes and compounds that regulate or inhibit the metabolism of this compound. These strategies are particularly valuable in the context of drug discovery, as the biotin biosynthesis pathway, in which this compound is a key intermediate, is essential for many pathogenic microorganisms. nih.govnih.gov

One approach involves screening mutant libraries, such as transposon insertion libraries, to identify genes whose disruption affects the production or utilization of this compound. frontiersin.org For example, a screen in Azotobacter vinelandii identified a mutant with a transposon insertion in the bioF gene, which encodes this compound synthase, leading to reduced alginate production. frontiersin.org This highlights a link between biotin biosynthesis and other cellular processes. frontiersin.org

High-throughput screening (HTS) of small molecule libraries is another crucial technique for discovering inhibitors of enzymes in the this compound pathway. nih.govnih.gov For instance, HTS has been employed to identify inhibitors of BioA, the enzyme that converts this compound to 7,8-diaminopelargonic acid, in Mycobacterium tuberculosis. nih.govnih.gov Such screens often utilize fluorescence-based assays that can be performed in a high-throughput format. nih.govnih.gov To filter out off-target compounds, whole-cell counter-screens are often employed, where the activity of the identified hits is tested in the presence and absence of biotin. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Quantitative Analysis of this compound in Complex Biological Matrices (for research purposes, not basic identification)

Mass Spectrometry-Based Metabolomics for Profiling this compound and its Derivatives

Mass spectrometry (MS)-based metabolomics has become an indispensable tool for the comprehensive analysis of metabolites, including this compound and its derivatives, in complex biological samples. semanticscholar.org Untargeted metabolomics approaches, often utilizing liquid chromatography coupled to high-resolution mass spectrometry (LC-MS), allow for the simultaneous detection and relative quantification of a wide range of metabolites, providing a global snapshot of the metabolome. semanticscholar.org This technique has been used to investigate the metabolic response of Mycobacterium tuberculosis to various stressors, revealing changes in the levels of biotin pathway intermediates like this compound. semanticscholar.org

For targeted and quantitative analysis, tandem mass spectrometry (MS/MS) is employed. This technique provides high specificity and sensitivity for the detection of specific metabolites. The development of quantitative methods for this compound is crucial for accurately assessing its role in various biological processes. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been used to measure this compound after chemical derivatization of its functional groups. nih.gov

The table below summarizes key parameters for the mass spectrometry-based analysis of this compound.

| Parameter | Value/Technique | Reference |

|---|---|---|

| Chemical Formula | C9H17NO3 | scispace.comhmdb.caecmdb.ca |

| Monoisotopic Mass | 187.120843 g/mol | scispace.comhmdb.caecmdb.ca |

| Ionization Technique | Electrospray Ionization (ESI) | semanticscholar.org |

| Analysis Platform | Liquid Chromatography-Mass Spectrometry (LC-MS) | semanticscholar.orgcreative-proteomics.com |

| Alternative Platform | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of this compound and Related Enzyme Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. While detailed NMR data for this compound itself is not extensively published, NMR has been instrumental in studying the mechanism of the enzyme that synthesizes it, this compound synthase (AONS). nih.gov For instance, 1H NMR has been used to follow the stereochemical course of the AONS-catalyzed reaction. nih.gov By using deuterated substrates and observing the resulting product, researchers have confirmed that the Cα-proton of alanine is lost during the reaction and a proton from the solvent is incorporated at the C8 position of this compound. nih.gov

Furthermore, NMR can be used to study the structure and dynamics of the AONS enzyme itself and its interaction with substrates and cofactors. nih.gov Studies on the incorporation of 13C-labeled precursors into biotin have utilized NMR to trace the metabolic origins of the carbon atoms in the biotin molecule, a pathway that proceeds through this compound. nih.gov While X-ray crystallography provides static snapshots of enzyme structures, NMR can provide complementary information about the conformational changes and dynamics that occur during catalysis. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors for Separation and Precise Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of metabolites from complex biological mixtures. For the analysis of this compound, HPLC methods have been developed to separate it from its precursors and downstream products in the biotin biosynthesis pathway. nih.gov The choice of chromatographic conditions, including the stationary phase (e.g., reversed-phase, normal-phase, or hydrophilic interaction liquid chromatography) and mobile phase composition, is critical for achieving optimal separation. hmdb.ca

Coupling HPLC with advanced detectors enhances the sensitivity and specificity of detection. While UV-Vis detectors can be used, they may lack the specificity required for complex samples. Mass spectrometry (as discussed in section 6.4.1) is a highly specific and sensitive detector for HPLC. creative-proteomics.com Fluorescence detectors can also be employed after derivatizing this compound with a fluorescent tag. The choice of detector depends on the specific requirements of the analysis, such as the desired level of sensitivity and the complexity of the sample matrix. rsc.org

The table below provides an example of an HPLC method used for the analysis of biotin precursors.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) | hmdb.ca |

| Detection | Mass Spectrometry (MS) | hmdb.cacreative-proteomics.com |

| Application | Quantification of CoA release from pimeloyl-CoA in AONS activity assay | nih.gov |

X-ray Crystallography for Structural Elucidation of Enzymes in this compound Metabolism

The primary focus of crystallographic studies in this pathway has been on this compound synthase (AONS), the enzyme that catalyzes the first committed step in biotin synthesis. nih.govwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the decarboxylative condensation of L-alanine and pimeloyl-CoA to form this compound. nih.govacs.org The crystal structures of AONS from various bacterial sources have been solved, revealing a conserved homodimeric architecture and a distinct active site organization compared to other PLP-dependent enzymes. nih.gov

Structural studies of Escherichia coli AONS, both in its apo and PLP-bound forms, have been particularly informative. nih.gov The crystal structure shows a deep cleft leading to the active site, where the critical PLP-binding lysine (B10760008) residue is located. nih.gov This cleft is suitably shaped to accommodate the pantothenate arm of pimeloyl-CoA, with a cluster of positively charged residues at the entrance presumed to be the binding site for the diphosphate (B83284) group of Coenzyme A. nih.gov Further crystallographic analyses of the enzyme in complex with its product have revealed significant conformational changes that occur during the catalytic cycle. acs.org For instance, the binding of the product induces a rotation of the pyridine (B92270) ring of the PLP cofactor and a conformational shift in the C-terminal domain, which are crucial for the progression of the reaction. acs.orgnih.gov

The detailed mechanistic pathway of AONS has been further illuminated by comparing the structures of the holoenzyme and the enzyme-product external aldimine complex. acs.orgnih.gov These studies have shown that the formation of the external aldimine with L-alanine is a rapid process, and the subsequent binding of pimeloyl-CoA triggers a conformational transition essential for catalysis. acs.orgnih.gov This transition correctly orients the substrate for the abstraction of the Cα proton by a conserved lysine residue, a key step in the condensation reaction. acs.orgnih.gov

Beyond AONS, crystallographic studies have also been extended to other enzymes in the biotin biosynthetic pathway that are metabolically linked to this compound. For example, numerous structures of adenosylmethionine-8-amino-7-oxononanoate transaminase (also known as DAPA aminotransferase) have been solved. wikipedia.org This enzyme catalyzes the subsequent step in the pathway, the transamination of this compound to 7,8-diaminononanoate (B1231595), using S-adenosyl-L-methionine as the amino donor. wikipedia.org The availability of these crystal structures provides a solid foundation for understanding the molecular basis of this unusual transamination reaction.

The following tables summarize key crystallographic data for enzymes involved in this compound metabolism.

Table 1: X-ray Crystallography Data for this compound Synthase (AONS)

| PDB ID | Organism | Resolution (Å) | Key Structural Insights |

| 1BS0 | Escherichia coli | 2.40 | Reveals the overall homodimeric structure and active site organization. drugbank.com |

| 1DJ9 | Escherichia coli | 2.00 | Structure of the enzyme-product external aldimine complex, showing conformational changes upon product binding. acs.org |

| 1DJE | Escherichia coli | 1.70 | High-resolution structure of the holoenzyme, detailing the PLP binding site and its environment. acs.org |

| 4IW7 | Francisella tularensis | 2.25 | Provides a structural model for AONS from a pathogenic bacterium. rcsb.org |

| 6ONN | Burkholderia phymatum | Not specified | Represents the crystal structure of AONS from another bacterial species. nih.gov |

Table 2: PDB Accession Codes for Adenosylmethionine-8-amino-7-oxononanoate Transaminase Structures

| PDB ID(s) |

| 1DTY, 1MGV, 1MLY, 1MLZ, 1QJ3, 1QJ5, 1S06, 1S07, 1S08, 1S09, 1S0A |

| As of late 2007, these structures for the enzyme class EC 2.6.1.62 have been solved and deposited in the Protein Data Bank. wikipedia.org |

Emerging Research Avenues and Unresolved Questions in 8 Amino 7 Oxononanoate Research

Identification and Functional Characterization of Putative Unexplored Enzymes and Regulatory Elements in 8-Amino-7-Oxononanoate Pathways

The established pathway for this compound (AON) synthesis involves the enzyme this compound synthase (BioF), which catalyzes the condensation of L-alanine and a pimeloyl thioester. nih.govoup.comacs.orgnih.govwikipedia.org However, recent research suggests the existence of alternative and yet-to-be-characterized enzymes and regulatory elements.

In some organisms, the precise nature of the pimeloyl-thioester donor for BioF remains an area of active investigation. nih.gov While Escherichia coli can utilize either pimeloyl-CoA or pimeloyl-ACP (acyl carrier protein), studies on Bacillus subtilis indicate a specific requirement for pimeloyl-CoA, highlighting a divergence in substrate utilization. nih.govnih.gov This suggests the presence of distinct upstream enzymes responsible for generating the specific pimeloyl thioester.

Furthermore, the discovery of novel genes like bioZ in organisms such as Agrobacterium tumefaciens points to alternative routes for initiating biotin (B1667282) synthesis that bypass the canonical "BioC-BioH" pathway found in E. coli. researchgate.netnih.gov BioZ, an atypical β-ketoacyl-ACP synthase III, catalyzes the condensation of glutaryl-CoA with malonyl-ACP, initiating a distinct pathway for pimeloyl-ACP formation. researchgate.net

In yeast, particularly Saccharomyces cerevisiae, the initial steps leading to pimeloyl-CoA synthesis are not fully elucidated. asm.orgasm.org While some strains possess the BIO1 and BIO6 genes, their exact functions and the identities of other necessary enzymes remain unclear. nih.govresearchgate.net The protein Bio6p, for instance, is essential for biotin synthesis but does not function as a DAPA aminotransferase as its similarity to Bio3p might suggest. nih.gov This indicates the involvement of undiscovered enzymes in the early stages of the pathway.

Regulatory elements governing the expression of genes in the AON pathway are also a subject of ongoing research. In B. subtilis, the biotin operon is regulated by the BirA protein, which acts as a repressor when complexed with biotin. nih.gov However, the full extent of regulatory networks, including potential small RNAs or other transcription factors, is not completely understood. The identification of mutations in genes like TPO1 and PDR12 in evolved biotin-prototrophic yeast strains suggests roles for these membrane transporters in biotin metabolism, possibly through indirect regulatory effects. asm.org

Table 1: Putative Unexplored Enzymes and Regulatory Elements

| Organism | Putative Element | Potential Function |

|---|---|---|

| Bacillus subtilis | Novel pimeloyl-thioester generating enzymes | Synthesis of specific pimeloyl-CoA for BioF. nih.gov |

| Agrobacterium tumefaciens | BioZ | Initiates biotin synthesis via a non-canonical pathway. researchgate.netnih.gov |

| Saccharomyces cerevisiae | Uncharacterized enzymes upstream of Bio1/Bio6 | Elucidation of the complete pimeloyl-CoA synthesis pathway. asm.orgasm.orgnih.gov |

| Various Bacteria | Unidentified transcription factors and sRNAs | Fine-tuning the regulation of biotin biosynthesis genes. |

Discovery of Novel Biological Roles and Metabolic Interconnections of this compound Beyond Biotin Biosynthesis

While this compound is primarily recognized as an intermediate in biotin biosynthesis, emerging evidence points to its potential involvement in other cellular processes and metabolic networks. mdpi.com The intricate connections between biotin synthesis and other major metabolic pathways, such as fatty acid synthesis and amino acid metabolism, provide a basis for these unexplored roles. nih.govasm.orgnih.govoup.com

The link between biotin and fatty acid synthesis is well-established, with biotin-dependent carboxylases playing crucial roles. asm.orgnih.gov In some organisms, the precursor for AON synthesis, pimeloyl-ACP, is directly derived from the fatty acid synthesis pathway. asm.orgpnas.org This direct connection suggests that fluctuations in AON levels could potentially influence fatty acid metabolism, and vice versa. Systems biology analyses in Arabidopsis have revealed that alterations in fatty acid synthesis can lead to changes in the expression of enzymes in the biotin pathway, including adenosylmethionine-8-amino-7-oxononanoate transaminase, the enzyme that acts on AON. oup.com

Recent studies using metabolomics approaches have hinted at broader metabolic consequences of altered AON pathway activity. For instance, in Salmonella, the biosynthesis of this compound I has been identified as a pathway altered by dietary oligosaccharides during association with epithelial cells. biorxiv.org Furthermore, Mendelian randomization analysis in humans has suggested a potential link between the this compound biosynthesis I pathway and insomnia, possibly through its connection to energy metabolism and neurotransmitter synthesis. mdpi.com

The potential for metabolic crosstalk is further supported by the observation that intermediates of the biotin pathway can sometimes be utilized by other enzymes. Computational tools for metabolic pathway reconstruction have identified thermodynamically feasible alternative reactions that could connect AON to other metabolic networks. pnas.orgbiorxiv.org For example, a proposed alternative reaction could convert AON to 7,8-diaminononanoate (B1231595) using L-cysteine as an amino donor, thereby linking biotin synthesis to sulfur metabolism. pnas.org

Table 2: Potential Novel Roles and Metabolic Interconnections of this compound

| Metabolic Area | Potential Interconnection | Supporting Evidence |

|---|---|---|

| Fatty Acid Metabolism | Reciprocal regulation and substrate channeling between biotin and fatty acid synthesis pathways. | Direct derivation of pimeloyl-ACP from fatty acid synthesis; co-regulation of pathway enzymes. asm.orgoup.compnas.org |

| Central Carbon Metabolism | Influence on TCA cycle and related pathways through precursor supply and cofactor availability. | Changes in AON pathway activity linked to alterations in central metabolic pathways. ethz.ch |

| Amino Acid Metabolism | Crosstalk with amino acid pathways through shared precursors and transamination reactions. | L-alanine is a direct precursor for AON synthesis; alternative transaminases could link AON to other amino acids. nih.govpnas.org |

Rational Engineering of this compound Pathways for Biotechnological Applications

The engineering of microbial pathways for the enhanced production of specific compounds is a cornerstone of modern biotechnology. The this compound pathway is a prime target for such efforts, with the goal of overproducing biotin or its valuable intermediates. nih.gov

A key strategy involves relieving the natural feedback inhibition that tightly controls biotin synthesis. nih.gov In many bacteria, the final product, biotin, binds to the BirA protein, which then represses the transcription of the biotin synthesis operon. nih.gov Deleting or modifying the birA gene or its binding site can lead to increased expression of pathway enzymes, including BioF, and consequently, higher yields of AON and downstream products.

Another approach focuses on increasing the precursor supply. Overexpression of genes involved in the synthesis of pimeloyl-CoA, such as the bioC and bioH genes in E. coli, has been shown to boost the production of AON. vulcanchem.com Similarly, engineering the upstream pathways to channel more carbon flux towards pimelate (B1236862) synthesis is a viable strategy.

Enzyme engineering of the core pathway enzymes themselves holds significant promise. Directed evolution and rational design have been applied to improve the catalytic efficiency of BioF. nih.gov For instance, modifying the active site or substrate-binding pocket of BioF can enhance its turnover rate and specificity, leading to higher AON production. acs.orgnih.gov Furthermore, engineering the subsequent enzyme, BioA (adenosylmethionine-8-amino-7-oxononanoate aminotransferase), is also crucial for efficient conversion of AON to the next intermediate. nih.gov

In organisms like Saccharomyces cerevisiae, where biotin prototrophy is rare, introducing heterologous genes or amplifying existing ones can be effective. asm.orgasm.org Overexpression of the BIO1 gene from a biotin-prototrophic yeast strain, Cyberlindnera fabianii, in S. cerevisiae enabled faster growth in biotin-free media, demonstrating the potential of this approach. asm.org

Table 3: Strategies for Engineering this compound Pathways

| Engineering Strategy | Target | Outcome |

|---|---|---|

| Deregulation of Feedback Inhibition | birA gene or bioO operator | Increased transcription of biotin synthesis genes. nih.gov |

| Enhancement of Precursor Supply | Upstream genes for pimeloyl-CoA synthesis (e.g., bioC, bioH) | Increased availability of the substrate for BioF. vulcanchem.com |

| Enzyme Engineering | This compound synthase (BioF) | Improved catalytic efficiency and substrate specificity. nih.gov |

| Heterologous Gene Expression | Introduction of efficient pathway genes from other organisms | Conferring or enhancing biotin synthesis capabilities. asm.org |

Innovation in Analytical and Systems Biology Tools for Comprehensive Understanding of this compound Metabolism

Advancements in analytical and systems biology tools are crucial for unraveling the complexities of this compound metabolism. These technologies enable the sensitive detection of low-abundance intermediates, the mapping of metabolic fluxes, and the identification of novel pathway components.

Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the quantitative analysis of AON and other biotin pathway intermediates. nih.gov The development of sensitive and specific LC-MS/MS methods allows for the accurate measurement of these compounds in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) following derivatization is another powerful technique used for the detection and quantification of AON. nih.gov

Systems Biology Approaches: Genome-scale metabolic models (GEMs) are increasingly being used to simulate and predict metabolic behaviors. pnas.orgbiorxiv.org These models can be used to identify knowledge gaps in the AON pathway and to propose novel reactions and enzymes. pnas.orgbiorxiv.org For example, the NICEgame workflow, which integrates thermodynamic analysis and bioinformatics, has been used to identify alternative, thermodynamically feasible routes for the synthesis of 7,8-diaminononanoate from AON. pnas.org

Transcriptomics and proteomics provide a global view of gene and protein expression changes in response to alterations in biotin availability or genetic modifications. oup.com These approaches have been instrumental in identifying regulatory elements and unexpected metabolic connections. For instance, transcriptomic analysis of Saccharomyces cerevisiae has shown the coordinated upregulation of biotin biosynthesis genes during biotin starvation. researchgate.net

Metabolomics, the large-scale study of small molecules, offers a direct snapshot of the metabolic state of a cell. Untargeted metabolomics can reveal unexpected changes in metabolite levels, providing clues about novel functions and interconnections of the AON pathway. ethz.ch

Table 4: Advanced Tools for Studying this compound Metabolism

| Tool/Approach | Application | Key Insights |

|---|---|---|

| LC-MS/MS | Quantitative analysis of AON and related metabolites. | Accurate measurement of pathway intermediates in biological samples. nih.gov |

| GC-MS | Detection and quantification of derivatized AON. | Structural confirmation and quantification of AON. nih.gov |

| Genome-Scale Metabolic Models (GEMs) | In silico prediction of metabolic fluxes and identification of knowledge gaps. | Proposing novel enzymes and reactions in the AON pathway. pnas.orgbiorxiv.org |

| Transcriptomics (e.g., microarrays, RNA-seq) | Global analysis of gene expression. | Identifying co-regulated genes and regulatory networks. researchgate.netoup.com |

| Proteomics | Global analysis of protein expression. | Identifying changes in enzyme levels and post-translational modifications. oup.com |

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| 7,8-diaminononanoate | |

| Biotin | |

| Pimeloyl-CoA | |

| Pimeloyl-ACP | |

| L-alanine | |

| Dethiobiotin (B101835) | |

| Glutaryl-CoA | |

| Malonyl-ACP | |

| L-cysteine | |

| 7-keto-8-aminopelargonic acid |

Q & A

Q. Advanced

- Deuterium KIE ( at C2 of L-alanine) and solvent isotope effects () reveal partial rate-limiting steps in proton transfer .

- NMR analysis confirms solvent-derived protons at C8 of AON, supporting a mechanism where the C2-H of alanine is abstracted first .

What are the key structural features of AONS revealed by X-ray crystallography?

Q. Basic

- Symmetrical homodimer with a deep active-site cleft for pimeloyl-CoA binding .

- Conserved PLP-binding lysine (Lys236) positioned for proton abstraction, critical for α-oxoamine synthase activity .

How does the reaction mechanism of AONS compare with other α-oxoamine synthases like 5-aminolevulinate synthase (ALAS)?

Q. Advanced

- Shared catalytic motifs : Both enzymes form quinonoid intermediates and use PLP-dependent proton abstraction .

- Divergent substrate channels : AONS accommodates larger acyl-CoA substrates, while ALAS binds glycine and succinyl-CoA .

What genetic and genomic approaches identify AON-related enzymes in understudied bacterial taxa?

Q. Basic

- Single-cell genomics identifies bioF (AONS) and bioA (aminotransferase) genes in uncultured Armatimonadetes .

- Metabolic pathway reconstruction using tools like MetaCyc confirms biotin biosynthesis operons .

How do mutations in active site residues (e.g., Lys236) affect AONS activity?

Q. Advanced

- Site-directed mutagenesis : Lys236→Ala abolishes proton abstraction, reducing by >99% .

- Molecular dynamics simulations show disrupted hydrogen-bonding networks in mutants, impairing substrate alignment .

What in vitro assays measure AONS activity and kinetic parameters?

Retrosynthesis Analysis